Cas no 411208-03-2 (2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one)

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-TRIMETHYLACETYLPYRROLE
- 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
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- MDL: MFCD12756449
- Inchi: InChI=1S/C9H13NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-7H,1-3H3
- InChI Key: NBCLWNCJSKCWIK-UHFFFAOYSA-N
- SMILES: CC(C)(C)C(=O)N1C=CC=C1
Computed Properties
- Exact Mass: 151.10000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 22.00000
- LogP: 2.17440
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Security Information
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB273108-25 g |
1-Trimethylacetylpyrrole, 97%; . |
411208-03-2 | 97% | 25g |
€1198.00 | 2023-06-22 | |
abcr | AB273108-5 g |
1-Trimethylacetylpyrrole, 97%; . |
411208-03-2 | 97% | 5g |
€348.00 | 2023-06-22 | |
Apollo Scientific | OR910123-1g |
1-Trimethylacetylpyrrole |
411208-03-2 | 97% | 1g |
£100.00 | 2025-02-21 | |
TRC | D487423-250mg |
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one |
411208-03-2 | 250mg |
$ 50.00 | 2022-06-05 | ||
A2B Chem LLC | AB59610-5g |
1-Trimethylacetylpyrrole |
411208-03-2 | 97% | 5g |
$209.00 | 2024-04-20 | |
1PlusChem | 1P003FRU-25g |
1-Trimethylacetylpyrrole |
411208-03-2 | 97% | 25g |
$985.00 | 2025-02-19 | |
1PlusChem | 1P003FRU-5g |
1-Trimethylacetylpyrrole |
411208-03-2 | 97% | 5g |
$270.00 | 2025-02-19 | |
Chemenu | CM197008-25g |
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one |
411208-03-2 | 95% | 25g |
$604 | 2021-08-05 | |
abcr | AB273108-25g |
1-Trimethylacetylpyrrole, 97%; . |
411208-03-2 | 97% | 25g |
€1198.00 | 2025-02-15 | |
Alichem | A109008368-10g |
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one |
411208-03-2 | 95% | 10g |
$400.00 | 2023-09-02 |
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Related Literature
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
Additional information on 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
Professional Introduction to 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (CAS No. 411208-03-2)
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one, a compound with the chemical formula C9H13O, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its structural uniqueness, featuring a pyrrole moiety attached to a dimethyl-substituted propanone backbone. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules.
The CAS number 411208-03-2 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other structurally similar molecules. Its molecular structure, which includes a ketone group and a five-membered heterocyclic ring, positions it as a valuable building block in medicinal chemistry. The pyrrole ring is particularly noteworthy due to its prevalence in natural products and pharmaceuticals, often contributing to biological activity through hydrogen bonding interactions and electronic properties.
In recent years, the exploration of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one has gained traction in academic and industrial research. Its utility as a precursor in the synthesis of heterocyclic compounds has been highlighted in several studies. For instance, researchers have leveraged this molecule to develop novel derivatives with potential applications in drug discovery. The dimethyl-substituted propanone moiety enhances the compound's reactivity, making it amenable to various chemical transformations such as condensation reactions, nucleophilic additions, and cyclizations.
One of the most compelling aspects of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one is its role in the synthesis of biologically relevant scaffolds. The pyrrole group is a cornerstone in medicinal chemistry due to its presence in numerous pharmacologically active agents. For example, derivatives of pyrrole have been investigated for their antimicrobial, antiviral, and anti-inflammatory properties. The structural motif of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one provides a scaffold that can be modified to explore these pharmacological profiles further.
Recent advancements in synthetic methodologies have expanded the applications of this compound. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled the introduction of diverse functional groups onto the pyrrole ring, enhancing its versatility. Additionally, organometallic chemistry has been employed to facilitate the construction of more complex molecular architectures derived from 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in the synthesis of therapeutic agents. Researchers are exploring its utility in developing small-molecule inhibitors targeting various disease pathways. The ketone group in 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one serves as a handle for further functionalization, allowing for the creation of molecules with tailored biological activities.
In conclusion, 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (CAS No. 411208-03-2) represents a fascinating compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features make it a valuable tool for chemists seeking to develop novel bioactive molecules. As research continues to uncover new synthetic strategies and biological functions associated with this compound, its significance is likely to grow further.
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